molecular formula C3H9ClN2O3S B1383824 2-amino-N-methanesulfonylacetamide hydrochloride CAS No. 2097866-20-9

2-amino-N-methanesulfonylacetamide hydrochloride

Cat. No. B1383824
CAS RN: 2097866-20-9
M. Wt: 188.63 g/mol
InChI Key: XQYIKUIYUJNXIJ-UHFFFAOYSA-N
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Description

2-amino-N-methanesulfonylacetamide hydrochloride, also known as MS-275, is a small-molecule compound with the molecular formula C3H9ClN2O3S . It has a molecular weight of 188.63 g/mol . The compound is also known by other synonyms such as 2-amino-N-methylsulfonylacetamide;hydrochloride and 2-Amino-N-(methylsulfonyl)acetamide hydrochloride .


Molecular Structure Analysis

The InChI string of 2-amino-N-methanesulfonylacetamide hydrochloride is InChI=1S/C3H8N2O3S.ClH/c1-9(7,8)5-3(6)2-4;/h2,4H2,1H3,(H,5,6);1H . The Canonical SMILES is CS(=O)(=O)NC(=O)CN.Cl .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The exact mass is 188.0022410 g/mol . The topological polar surface area is 97.6 Ų . The heavy atom count is 10 .

Scientific Research Applications

Modified Nucleic Acid Synthesis

2-amino-N-methanesulfonylacetamide hydrochloride is utilized in the synthesis of novel modified nucleic acids, such as 2’-N-Methanesulfonyl-2’-amino-locked nucleic acid (ALNA [Ms]). This compound has shown promising results in comparative studies on the physical and pharmacological properties against conventional nucleic acids. It exhibits similar binding affinities for complementary RNA strands and has demonstrated higher knockdown abilities of Malat1 RNA, suggesting its potential as a scaffold in oligonucleotide therapeutics .

Pharmaceutical Synthesis

This chemical serves as a versatile material in pharmaceutical synthesis. Its properties are beneficial in the development of novel drugs, particularly in the creation of compounds with improved efficacy and safety profiles. The compound’s versatility in drug synthesis makes it a valuable asset in pharmaceutical research.

Green Chemistry Applications

In the realm of green chemistry, 2-amino-N-methanesulfonylacetamide hydrochloride is used to synthesize biologically active heterocycles of medicinal importance. These heterocycles form the backbone of many commercial medicines. Sustainable methods like microwave-assisted synthesis, nanoparticle-catalysed synthesis, and solvent-free synthesis utilize this compound to produce molecules rapidly with excellent yields, highlighting its role in eco-friendly strategies .

Antitumor Drug Component

The compound’s role in cancer research is significant, as it is involved in the synthesis of heterocyclic moieties that are prevalent in antitumor drugs. These heterocyclic compounds contain nitrogen, oxygen, and sulfur, which are essential for the drugs’ structural motifs and their effectiveness in targeting cancer cells .

Genotoxicity Studies

2-amino-N-methanesulfonylacetamide hydrochloride has been evaluated for genotoxicity in bacterial reverse mutation assays. The results indicated no genotoxic effects, which is crucial for its application in medicinal chemistry and drug development, ensuring the safety of the synthesized compounds .

Oligonucleotide Therapeutics

The compound is instrumental in the field of oligonucleotide therapeutics. It is used to modify nucleic acids, enhancing their biological activities and providing distinct properties compared to conventional constrained nucleic acids. This opens up new possibilities for the design of antisense oligonucleotides (ASOs) and other nucleic acid-based therapies .

Catalysis in Organic Synthesis

It finds application as a catalyst in organic synthesis, particularly in the formation of complex molecules. Its use in catalysis contributes to higher yields and shorter reaction times, which is beneficial for the efficient production of pharmaceuticals and other organic compounds .

Research and Reference Material

Due to its high purity, 2-amino-N-methanesulfonylacetamide hydrochloride is also used as a reference material in scientific research. It aids in the study of chemical reactions and the development of analytical methods, serving as a standard for comparison and quality control .

properties

IUPAC Name

2-amino-N-methylsulfonylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O3S.ClH/c1-9(7,8)5-3(6)2-4;/h2,4H2,1H3,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYIKUIYUJNXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-methanesulfonylacetamide hydrochloride

CAS RN

2097866-20-9
Record name 2-amino-N-methanesulfonylacetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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